
1-(3-Isopropylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Isopropylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O . It is also known by other names such as “1-(3-propan-2-ylphenyl)ethanone”, “1-[3-(propan-2-yl)phenyl]ethan-1-one”, and "Ethanone, 1-[3-(1-methylethyl)phenyl]- (9CI)" .
Molecular Structure Analysis
The molecular structure of “1-(3-Isopropylphenyl)ethanone” consists of an isopropyl group attached to the third carbon of a phenyl ring, which is further attached to an ethanone group . The InChI string for this compound is “InChI=1S/C11H14O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-8H,1-3H3” and the Canonical SMILES string is "CC©C1=CC(=CC=C1)C(=O)C" .Physical And Chemical Properties Analysis
“1-(3-Isopropylphenyl)ethanone” has a molecular weight of 162.23 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 162.104465066 g/mol . The topological polar surface area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Application in Fluorescence Probing
1-(2-Hydroxyphenyl)ethanone, a structurally similar compound to 1-(3-Isopropylphenyl)ethanone, has been utilized in the development of BODIPY-based fluorescent probes. These probes exhibit high selectivity for hydrogen sulfide (H2S) and can detect H2S in cells, indicating potential applications in biological systems (Fang et al., 2019).
Application in Pharmaceutical Research
Related compounds such as 1-(4-isobutylphenyl)ethanone have been identified as degradation products in pharmaceutical research, particularly in the study of ibuprofen degradation. This highlights their potential importance in understanding the stability and decomposition pathways of pharmaceuticals (Andini et al., 2012).
Application in Organic Synthesis
Compounds like 1-(2,4-dihydroxyphenyl)ethanone are used in the synthesis of various heterocycles and isoflavones. This demonstrates their role as key intermediates in the production of complex organic molecules, which can have numerous applications, including in pharmaceuticals (Moskvina et al., 2015).
Application in Phase Equilibrium Studies
Research into the phase equilibrium of related compounds, such as 1-(3-nitrophenyl)ethanone, contributes to the understanding of solid-liquid phase behavior, which is crucial in various industrial and chemical processes (Li et al., 2019).
Application in Photoreactivity Studies
Compounds similar to 1-(3-Isopropylphenyl)ethanone, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, have been studied for their photochemical reactivity. This research aids in understanding the photodegradation and photo-induced reactions of organic compounds, which is important in fields like environmental chemistry and material sciences (Castellan et al., 1990).
Application in Spectroscopic Studies
Studies on 1-(2-hydroxy-4,5-dimethylphenyl)ethanone using X-ray diffraction and vibrational spectroscopy provide insights into the molecular structure and properties of similar compounds. This has implications in material science, drug design, and chemical engineering (Kumar et al., 2015).
Application in Biochemical Studies
Research on 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone highlights its antimicrobial activity. Such studies underscore the importance of similar compounds in the development of new pharmaceuticals and their role in combating microbial infections (Wanjari, 2020).
Safety and Hazards
The safety information for “1-(3-Isopropylphenyl)ethanone” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .
Eigenschaften
IUPAC Name |
1-(3-propan-2-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTHSLNJXAEHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isopropylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


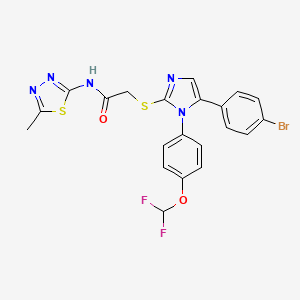
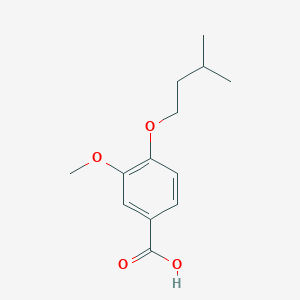
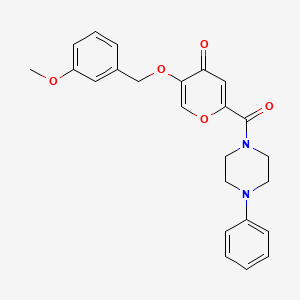
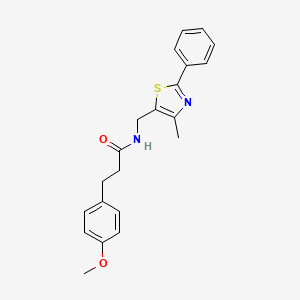
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)
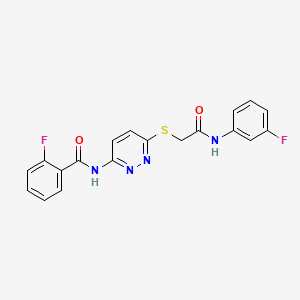
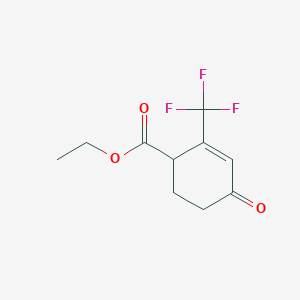
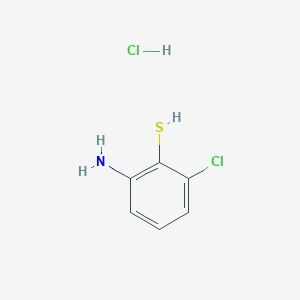
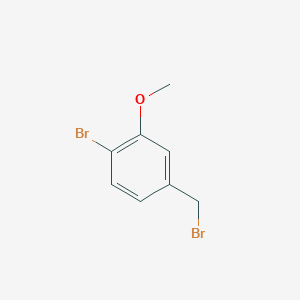

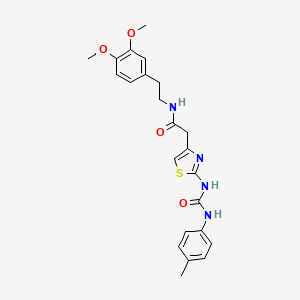
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2426958.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2426962.png)